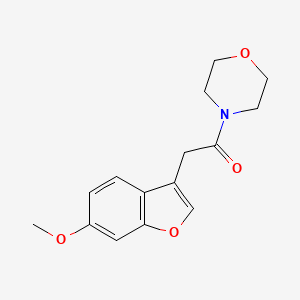
4-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazole derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is known to play a crucial role in cancer cell growth and survival. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole have been studied extensively in scientific research. This compound has been found to exhibit significant antioxidant activity, which is attributed to its ability to scavenge free radicals and reduce oxidative stress. Additionally, it has been found to modulate various enzymes and proteins that are involved in cellular metabolism and energy production.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole in lab experiments include its ability to exhibit significant anticancer activity and antioxidant activity. Additionally, it has been found to be relatively stable and easy to synthesize. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research related to 4-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole. One potential area of research is the development of novel drug delivery systems that can enhance the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, such as diabetes and cardiovascular disease. Finally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective anticancer agents.
Méthodes De Synthèse
The synthesis of 4-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole involves the reaction of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxylic acid with 1,3-benzodioxole-5-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, and the final product is obtained after purification.
Applications De Recherche Scientifique
The potential therapeutic applications of 4-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole have been studied extensively in scientific research. This compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4S/c1-3-15-17(23-10-22-15)7-11(1)13-9-24-18(19-13)12-2-4-14-16(8-12)21-6-5-20-14/h1-4,7-9H,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRVPLWMTYMOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7480493.png)


![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7480520.png)



![5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide](/img/structure/B7480553.png)
![N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7480554.png)
![5-Chloro-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide](/img/structure/B7480560.png)
![2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl-methylamino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7480583.png)

